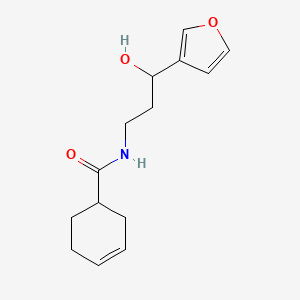

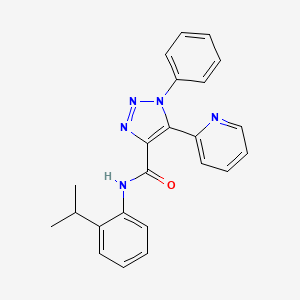

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzofuran carboxamide derivatives involves a multi-step process starting with the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation with picolyl amine. This is exemplified in the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, which are then reacted with benzyl halides to yield the target compounds. These compounds have been synthesized as potential cholinesterase inhibitors . Similarly, the synthesis of novel pyrazolopyrimidin carboxamides from methyl 3-amino-1H-pyrazole-4-carboxylate and methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate involves cyclocondensation, hydrolysis of the ester, and amidation mediated by bis(pentafluorophenyl) carbonate (BPC) .

Molecular Structure Analysis

The molecular structures of the synthesized benzofuran carboxamide derivatives were confirmed using spectroscopic methods . In another study, the structure-activity relationship of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogs were explored to identify potent inhibitors of AP-1 and NF-kappaB mediated transcriptional activation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their potential biological activities. For instance, the benzofuran carboxamide derivatives synthesized in one study showed potent inhibitory effects on butyrylcholinesterase and Aβ self-aggregation, which are important targets in Alzheimer's disease research . The pyrazolopyrimidin carboxamides were tested for their inhibition of cathepsins B and K, with some compounds showing appreciable inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as molar conductance, molecular weight, magnetic moment, and spectral data, are characterized to confirm their structure and purity. For example, N-pyrimidino benzamide-2-carboxylic acid and its metal chelates were characterized and screened for antifungal and antibacterial activities, as well as for their anti-inflammatory and ulcerogenic potential . The antimicrobial activity of certain carboxamides was also correlated with topological indices using Hansch analysis, which provides insights into the relationship between molecular structure and biological activity .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity and behavior in various conditions, and evaluations of its activity in biological systems .

Propiedades

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2/c1-10-8-14(17(18,19)20)23-15(22-10)6-7-21-16(24)13-9-11-4-2-3-5-12(11)25-13/h2-5,8-9H,6-7H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHVNNDHFFXBJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CC3=CC=CC=C3O2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3019690.png)

![2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3019699.png)

![2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3019704.png)

![3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3019706.png)

![1-(1-Benzothiophen-3-yl)-2-[(5-fluoropyrimidin-2-yl)amino]ethanol](/img/structure/B3019707.png)